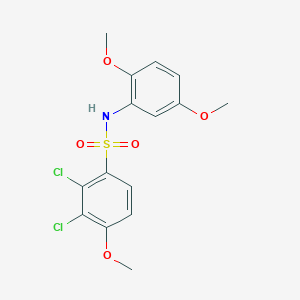

2,3-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide, also known as 25I-NBOMe, is a synthetic hallucinogen that belongs to the 2C family of phenethylamines. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. The compound has been used recreationally, but it has also gained interest in scientific research due to its unique properties.

Mechanism of Action

2,3-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide is a partial agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the modulation of various signaling pathways, which ultimately results in altered sensory perception and cognition. The compound has been shown to have high affinity for the 5-HT2A receptor, which is thought to underlie its hallucinogenic effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2,3-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide are not well understood, but it is thought to modulate the activity of various neurotransmitter systems in the brain. The compound has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that are involved in the regulation of mood, attention, and perception.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is its potential for abuse and its status as a controlled substance, which may limit its availability for scientific research.

Future Directions

There are several future directions for research on 2,3-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide. One area of interest is the development of new compounds that have similar or improved properties for studying the 5-HT2A receptor. Another area of interest is the investigation of the long-term effects of 2,3-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide on the brain and behavior, as well as its potential therapeutic applications in the treatment of psychiatric disorders. Finally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of the compound, as well as its potential interactions with other drugs or environmental factors.

Synthesis Methods

The synthesis of 2,3-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide involves a multi-step process that requires specialized equipment and expertise. The starting material is 2,5-dimethoxyphenethylamine, which is reacted with chloral hydrate to form the chloral hydrate adduct. This intermediate is then reacted with 2,3-dichlorobenzoic acid to form the corresponding amide, which is then sulfonated with methanesulfonyl chloride to form the final product.

Scientific Research Applications

2,3-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide has been used in scientific research to study its effects on the human brain. Specifically, it has been used as a tool to investigate the role of the 5-HT2A receptor in the modulation of sensory perception and cognition. The compound has also been used to study the relationship between receptor binding affinity and hallucinogenic potency.

properties

Molecular Formula |

C15H15Cl2NO5S |

|---|---|

Molecular Weight |

392.3 g/mol |

IUPAC Name |

2,3-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C15H15Cl2NO5S/c1-21-9-4-5-11(22-2)10(8-9)18-24(19,20)13-7-6-12(23-3)14(16)15(13)17/h4-8,18H,1-3H3 |

InChI Key |

PJEVGGOOCSFNFB-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B296852.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B296853.png)

![N-(sec-butyl)-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296854.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296855.png)

![N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B296857.png)

![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296863.png)

![2-[2,5-dichloro(methylsulfonyl)anilino]-N-mesitylacetamide](/img/structure/B296865.png)

![N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide](/img/structure/B296866.png)

![N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296869.png)

![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-{2-[(1-phenylethyl)carbamoyl]phenyl}benzamide](/img/structure/B296870.png)

![N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B296871.png)

![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B296874.png)

![N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296875.png)